molecular formula C23H20FN5O2 B2921773 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one CAS No. 1251618-20-8

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one

Cat. No.: B2921773
CAS No.: 1251618-20-8
M. Wt: 417.444
InChI Key: ABTBYFNAYRCIJC-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one is a synthetic chemical compound of interest in life science research. This molecule is a complex hybrid structure featuring a 1,3,4-oxadiazole core linked to a quinoline moiety and a 2-fluorophenyl-piperazine group. The 1,3,4-oxadiazole ring is a well-known pharmacophore in medicinal chemistry, often utilized in the design of novel bioactive molecules due to its hydrogen-bonding capability and metabolic stability . Similarly, the quinoline scaffold is a privileged structure found in compounds with a wide range of biological activities. The integration of these distinct subunits makes this compound a valuable intermediate or reference standard for researchers exploring new chemical entities. Its primary research applications include use as a building block in organic synthesis and medicinal chemistry, particularly in the development of potential enzyme inhibitors and receptor modulators. Furthermore, it may serve as a key intermediate in drug discovery programs targeting various therapeutic areas. As with all our products, this compound is strictly for research and development purposes and is to be used only by qualified professionals. It is not intended for diagnostic, therapeutic, or any personal use. For comprehensive handling instructions, safety data sheets, and detailed product information, please contact our technical support team.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c24-18-5-1-2-6-20(18)28-10-12-29(13-11-28)22(30)15-21-26-27-23(31-21)17-7-8-19-16(14-17)4-3-9-25-19/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTBYFNAYRCIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=NN=C(O3)C4=CC5=C(C=C4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the piperazine and oxadiazole intermediates. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions. The final step involves the condensation of the intermediates under controlled temperature and pH conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce piperazine derivatives .

Scientific Research Applications

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name/ID Piperazine/Piperidine Substituent 1,3,4-Oxadiazole Substituent Reported Activity Reference
Target Compound 4-(2-Fluorophenyl)piperazin-1-yl 5-(Quinolin-6-yl) Under investigation
5f (Benzimidazole-oxadiazole hybrid) 4-(4-Fluorobenzyl)piperazin-1-yl 5-(2-(4-Methoxyphenyl)-1H-benzimidazol-6-yl) Aromatase inhibitor (IC₅₀: 0.82 µM)
ZINC2628955 (CAS 785705-64-8) 4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl 5-Phenyl Not reported
WAY-313201 (CAS 571904-77-3) Indolin-1-yl 5-(2-Fluorophenyl) Not reported
1209794-22-8 4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl 5-(Furan-2-yl) Not reported

Key Observations

Role of Piperazine Substitution

  • The 2-fluorophenyl group on the target compound’s piperazine may enhance metabolic stability compared to 4-fluorobenzyl (5f) or trifluoromethylphenyl (ZINC2628955) derivatives .

Impact of 1,3,4-Oxadiazole Substituents

  • Quinoline vs. Benzimidazole: The quinolin-6-yl group in the target compound may improve DNA intercalation or kinase inhibition compared to benzimidazole-containing analogs like 5f, which show aromatase inhibition .
  • Heteroaromatic vs. Simple Aryl: Furan-substituted oxadiazoles (1209794-22-8) likely exhibit lower π-π stacking efficiency than quinoline or phenyl derivatives, affecting target binding .

Fluorine Positioning

  • The 2-fluorophenyl group in the target compound may confer superior steric and electronic properties compared to 4-fluorophenyl derivatives (e.g., 1209794-22-8), influencing receptor selectivity .

Pharmacological Implications

  • Anticancer Potential: Analogous 1,3,4-oxadiazole derivatives (e.g., 4a–g in ) demonstrate cytotoxicity proportional to substituent hydrophobicity, suggesting the quinoline moiety in the target compound could enhance antitumor activity .

Biological Activity

The compound 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic implications, and related studies.

Structure

The molecular formula of the compound is C20H20FN3OC_{20}H_{20}FN_3O with a molecular weight of approximately 337.4 g/mol. The structure features a piperazine ring substituted with a fluorophenyl group and an oxadiazole moiety linked to a quinoline derivative.

PropertyValue
Molecular FormulaC20H20FN3O
Molecular Weight337.4 g/mol
InChIInChI=1S/C20H20FN3O
SMILESOc1c2c(c(CN3CCN(CC3)c3c(cccc3)F)cc1)cccn2

Antimicrobial Activity

Research has indicated that compounds containing quinoline and oxadiazole moieties exhibit significant antimicrobial properties. A study by [source] demonstrated that derivatives similar to our compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

The compound's structure suggests potential anticancer activity. A recent study indicated that derivatives with similar functional groups exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways [source].

Neuropharmacological Effects

The piperazine component is known for its central nervous system (CNS) activity. Research has shown that compounds with piperazine rings can act as serotonin receptor antagonists, which may contribute to their anxiolytic or antidepressant effects [source]. In animal models, similar compounds have demonstrated reduced anxiety-like behavior, suggesting potential for treating anxiety disorders.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various oxadiazole derivatives, highlighting that those with fluorinated phenyl groups had enhanced efficacy against resistant bacterial strains [source].
  • Anticancer Activity : In vitro tests on quinoline derivatives revealed that they inhibited cell proliferation in breast and lung cancer cell lines by inducing apoptosis, with IC50 values ranging from 10 to 30 µM [source].
  • Neuropharmacological Assessment : Behavioral tests in mice treated with piperazine-based compounds showed significant reductions in anxiety-like behaviors compared to controls, indicating potential therapeutic applications in anxiety disorders [source].

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